
3,5-Dibenzylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dibenzylphenol is an organic compound belonging to the class of phenols It is characterized by the presence of two benzyl groups attached to the 3rd and 5th positions of the phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibenzylphenol typically involves the alkylation of phenol with benzyl halides under basic conditions. One common method is the Friedel-Crafts alkylation, where phenol reacts with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through the formation of a carbocation intermediate, which then attacks the phenol ring at the 3rd and 5th positions.
Industrial Production Methods: Industrial production of this compound can be achieved through a multi-step process involving the initial preparation of benzyl halides, followed by their reaction with phenol under controlled conditions. The process may involve the use of continuous flow reactors to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve efficient production on a large scale.
Analyse Chemischer Reaktionen
Types of Reactions: 3,5-Dibenzylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form hydroquinones using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4)
Substitution: Benzyl halides, Lewis acids (e.g., AlCl3)
Major Products Formed:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted phenols depending on the reagents used
Wissenschaftliche Forschungsanwendungen
3,5-Dibenzylphenol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases due to its bioactive properties.
Industry: It is used in the production of resins, adhesives, and coatings due to its chemical stability and reactivity.
Wirkmechanismus
The mechanism of action of 3,5-Dibenzylphenol involves its interaction with various molecular targets and pathways. The phenolic group can undergo redox reactions, influencing cellular oxidative stress levels. Additionally, the benzyl groups can interact with hydrophobic pockets in proteins, potentially modulating their activity. The compound’s antioxidant properties are attributed to its ability to donate hydrogen atoms, neutralizing free radicals and preventing cellular damage.
Vergleich Mit ähnlichen Verbindungen
3,5-Dimethylphenol: Similar structure but with methyl groups instead of benzyl groups.
3,5-Dichlorophenol: Contains chlorine atoms at the 3rd and 5th positions.
3,5-Dinitrophenol: Contains nitro groups at the 3rd and 5th positions.
Uniqueness of 3,5-Dibenzylphenol: this compound is unique due to the presence of bulky benzyl groups, which impart distinct steric and electronic effects. These effects influence its reactivity and interactions with other molecules, making it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
51251-96-8 |
|---|---|
Molekularformel |
C20H18O |
Molekulargewicht |
274.4 g/mol |
IUPAC-Name |
3,5-dibenzylphenol |
InChI |
InChI=1S/C20H18O/c21-20-14-18(11-16-7-3-1-4-8-16)13-19(15-20)12-17-9-5-2-6-10-17/h1-10,13-15,21H,11-12H2 |
InChI-Schlüssel |
YNKNWZHOTXQEDO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC2=CC(=CC(=C2)O)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


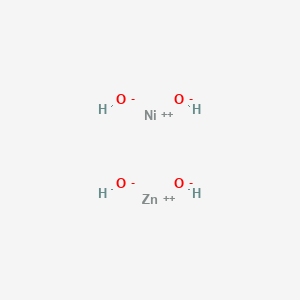
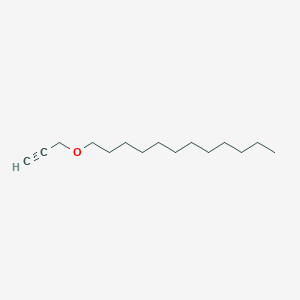
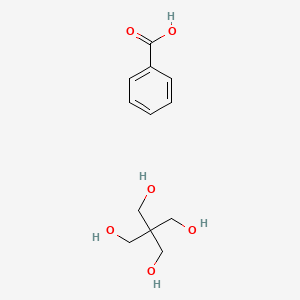


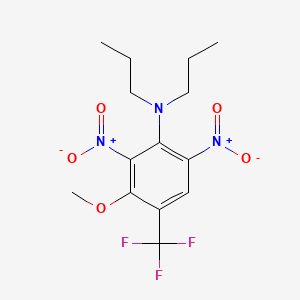

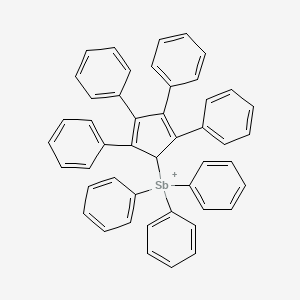
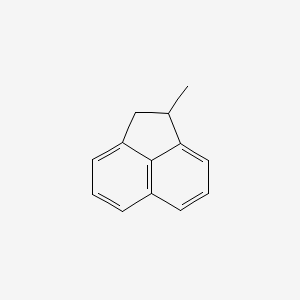
![3-Methyl-2,4-dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile](/img/structure/B14671156.png)
![3-[(E)-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)diazenyl]benzene-1-sulfonic acid](/img/structure/B14671160.png)
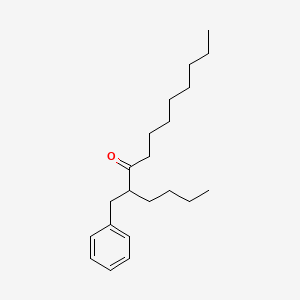
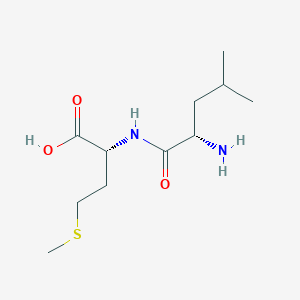
![3-[(2Z)-2-[(2E)-2-[3-[(E)-2-[3-(3-acetyloxypropyl)benzo[f][1,3]benzothiazol-3-ium-2-yl]ethenyl]-2-(N-phenylanilino)cyclopent-2-en-1-ylidene]ethylidene]benzo[f][1,3]benzothiazol-3-yl]propyl acetate;perchlorate](/img/structure/B14671214.png)
